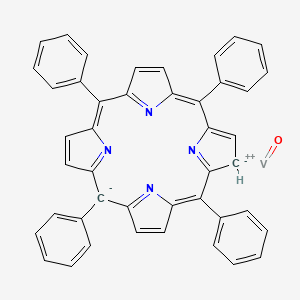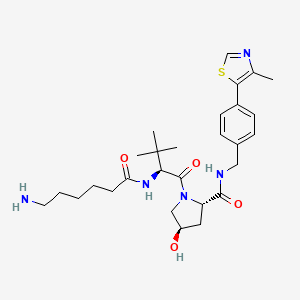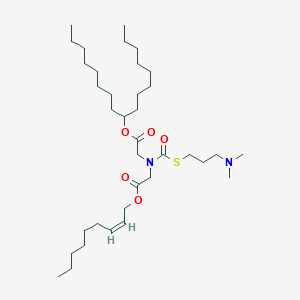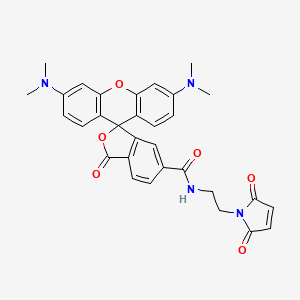
NOP agonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NOP agonist-1 is a compound that selectively activates the nociceptin/orphanin FQ peptide receptor, also known as the NOP receptor. This receptor is a member of the opioid receptor family but is distinct from conventional opioid receptors. This compound has garnered significant interest due to its potential therapeutic applications, particularly in pain management and neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NOP agonist-1 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the use of piperidine derivatives, which are then subjected to various chemical transformations to achieve the desired structure. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. The process is optimized for scalability, cost-effectiveness, and adherence to regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: NOP agonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
NOP agonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NOP receptor and its interactions with other molecules.
Biology: Investigated for its role in modulating various physiological processes, including pain perception, stress response, and immune function.
Medicine: Explored as a potential therapeutic agent for conditions such as chronic pain, anxiety, depression, and substance abuse disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing .
Mecanismo De Acción
NOP agonist-1 exerts its effects by binding to the NOP receptor, a G protein-coupled receptor. Upon binding, it activates Gi/o proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels, including the opening of potassium channels and the closing of calcium channels, ultimately leading to reduced neuronal excitability and pain perception .
Comparación Con Compuestos Similares
Nociceptin/Orphanin FQ: The endogenous ligand for the NOP receptor, with similar but not identical effects.
Cebranopadol: A mixed NOP and mu-opioid receptor agonist with potent analgesic properties.
AT-121: A bifunctional NOP and mu-opioid receptor agonist with reduced side effects compared to traditional opioids .
Uniqueness: NOP agonist-1 is unique in its high selectivity for the NOP receptor, which allows for targeted modulation of specific physiological processes without the broad range of effects seen with other opioid receptor agonists. This selectivity makes it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C22H34N2 |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-2,3-dihydroindole |
InChI |
InChI=1S/C22H34N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,17-18,20-21H,7-16H2,1-2H3 |
Clave InChI |
FALYKCYWERAVPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)N2CCC(CC2)N3CCC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)




![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)



![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)

![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)

